2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane
Description
2-(4,4-Difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane (referred to herein as the target compound) is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core substituted with a 4,4-difluorocyclohexanecarbonyl group at position 2 and a phenyl group at position 4. This compound was identified as a novel lead (designated 2j) through structure-based virtual screening, chemical synthesis, and bioassays, demonstrating potent CCR5 antagonistic activity . Key structural attributes include:
- 4,4-Difluorocyclohexanecarbonyl moiety: Critical for maintaining antagonistic activity, likely due to enhanced metabolic stability and optimized steric/electronic interactions with the CCR5 receptor.
- 6-Phenyl substitution: Contributes to improved binding affinity and selectivity.
The spirocyclic scaffold offers conformational rigidity, which enhances receptor binding efficiency.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2NO/c20-19(21)8-6-15(7-9-19)17(23)22-12-18(13-22)10-16(11-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXLSLSFGKEIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the spiro[3.3]heptane core through a cyclization reaction. This can be achieved by reacting a suitable diene with a dienophile in a Diels-Alder reaction, followed by functional group transformations to introduce the azaspiro and phenyl groups.
For the introduction of the difluorocyclohexane moiety, a fluorination reaction is employed. This step often requires the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow chemistry techniques to enhance efficiency and safety. The use of automated reactors allows for precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. This approach minimizes the risk of hazardous reactions and improves the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclohexane moiety, where fluorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure is known to impart rigidity to molecules, which can enhance binding affinity and selectivity towards biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting central nervous system disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science, where it can be incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The difluorocyclohexane moiety can engage in hydrogen bonding and hydrophobic interactions, while the spirocyclic core provides a rigid scaffold that enhances binding affinity. The phenyl group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The target compound is compared to azaspiro derivatives with variations in substituents, heteroatoms, and ring systems (Table 1).
Table 1: Structural and Functional Comparison of Azaspiro Derivatives
Key Findings
Role of Fluorinated Substituents
The 4,4-difluorocyclohexanecarbonyl group in the target compound is indispensable for antagonistic activity, as non-fluorinated analogs (e.g., 6-phenyl-2-azaspiro[3.3]heptane) lack CCR5 binding . Fluorination enhances:
- Metabolic stability : Reduced cytochrome P450-mediated oxidation.
- Lipophilicity : LogP ~3.5 (estimated), balancing membrane permeability and solubility.
Impact of Heteroatom Substitution
Replacing nitrogen with oxygen in the spiro ring (e.g., 2-oxa-6-azaspiro[3.3]heptane) alters electronic properties and hydrogen-bonding capacity, rendering it unsuitable for CCR5 antagonism but useful as an antibiotic intermediate .
Acyl vs. Sulfonyl Groups
The phenylsulfonyl derivative (2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane) lacks the conformational flexibility of the target compound’s acyl group, likely reducing receptor compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
